
1,3-Bis(4-methylsulfinylbutyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-methylsulfinylbutyl)thiourea is an organosulfur compound with the molecular formula C({11})H({24})N({2})O({2})S(_{3}). This compound is characterized by the presence of two 4-methylsulfinylbutyl groups attached to a central thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylsulfinylbutyl)thiourea typically involves the reaction of 4-methylsulfinylbutylamine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
[ \text{4-methylsulfinylbutylamine} + \text{thiophosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
1,3-Bis(4-methylsulfinylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfone groups using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl groups can be reduced to sulfide groups using reducing agents such as lithium aluminum hydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols; reaction conditions depend on the nucleophile used.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted thiourea derivatives.
科学研究应用
1,3-Bis(4-methylsulfinylbutyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,3-Bis(4-methylsulfinylbutyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its sulfinyl groups can undergo redox reactions, contributing to its biological activity .
相似化合物的比较
Similar Compounds
- 1,1′-(Ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(Butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
1,3-Bis(4-methylsulfinylbutyl)thiourea is unique due to the presence of the 4-methylsulfinylbutyl groups, which impart distinct chemical and biological properties. These groups enhance its solubility and reactivity compared to other thiourea derivatives .
属性
CAS 编号 |
246224-85-1 |
|---|---|
分子式 |
C11H24N2O2S3 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
1,3-bis(4-methylsulfinylbutyl)thiourea |
InChI |
InChI=1S/C11H24N2O2S3/c1-17(14)9-5-3-7-12-11(16)13-8-4-6-10-18(2)15/h3-10H2,1-2H3,(H2,12,13,16) |
InChI 键 |
YFUNNMOSBVJLEZ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)CCCCNC(=S)NCCCCS(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



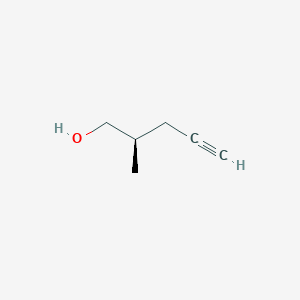
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
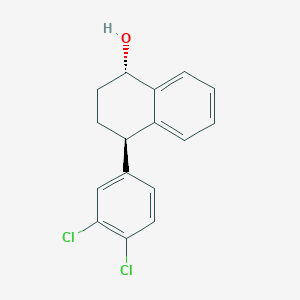
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
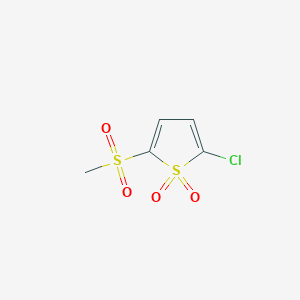

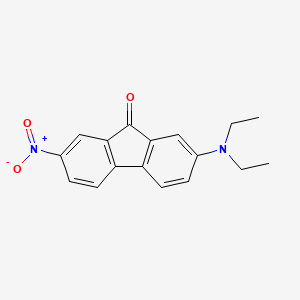
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
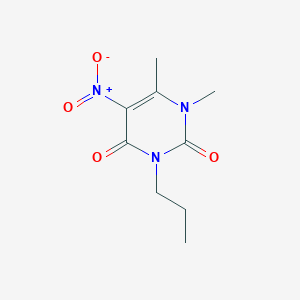
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
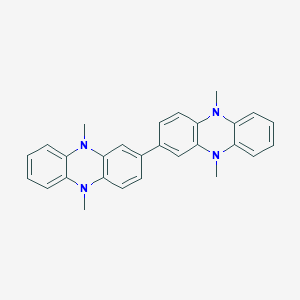
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
